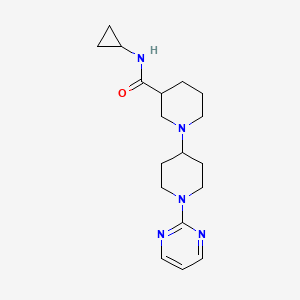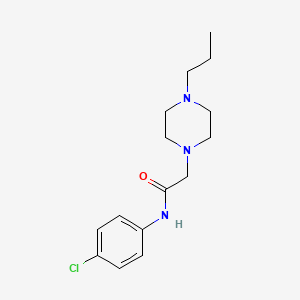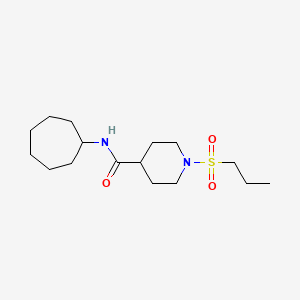![molecular formula C16H17N3O3 B5299063 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a spirocyclic lactam, which means it contains a cyclic structure with a spiro center, and it has a unique chemical structure that makes it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is not fully understood, but it is believed to act by inhibiting specific protein-protein interactions. The compound has been shown to bind to the protein PPIase Pin1, which is involved in the regulation of cell cycle progression and the development of various diseases, including cancer and Alzheimer's disease. By inhibiting the interaction between Pin1 and its substrates, the compound can disrupt the signaling pathways that lead to disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models of cancer. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of autoimmune diseases. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one for lab experiments is its unique chemical structure, which makes it a versatile tool for the study of protein-protein interactions and the development of new chemical probes. The compound is also relatively easy to synthesize and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One of the most promising directions is the development of new drugs based on the compound's chemical structure. The compound has shown promising results in preclinical studies for the treatment of various diseases, and further research is needed to optimize its pharmacokinetic and pharmacodynamic properties. Another future direction is the study of the compound's mechanism of action and its interaction with specific proteins. This could lead to the development of new chemical probes for the study of protein-protein interactions and the identification of new therapeutic targets. Finally, the compound's potential applications in the field of materials science and nanotechnology should also be explored, as its unique chemical structure may have applications in the development of new materials and devices.
Métodos De Síntesis
The synthesis of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves several steps, including the reaction of 2-oxo-2-phenylethyl bromide with 1H-indole-7-carboxylic acid, followed by the reaction of the resulting compound with 2-amino-1-butanol and sodium hydride. The final step involves the reaction of the intermediate product with chloroacetyl chloride to yield the desired compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The unique chemical structure of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for the study of protein-protein interactions and the development of new chemical probes.
Propiedades
IUPAC Name |
9-(1H-indole-7-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(12-4-1-3-11-5-7-17-13(11)12)19-8-2-6-16(10-19)9-18-15(21)22-16/h1,3-5,7,17H,2,6,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNCQCCGAXYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CC=CC4=C3NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)



![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299024.png)

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5299035.png)

![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)